molecular formula C19H21N3O4 B5302546 (3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5302546
M. Wt: 355.4 g/mol
InChI Key: AGTPKZQKXVSVFC-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound with a unique structure that includes a pyrrole ring, an oxazolone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the methoxyphenyl group, and the cyclization to form the oxazolone ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or functionality to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one include other pyrrole and oxazolone derivatives, as well as compounds with similar functional groups such as methoxyphenyl and carbonyl groups.

Uniqueness

What sets this compound apart is its specific combination of structural features. The presence of both a pyrrole ring and an oxazolone ring in the same molecule, along with the methoxyphenyl group, gives it unique chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrole-2-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-14-6-4-13(5-7-14)8-10-22-16-11-21(12-17(16)26-19(22)24)18(23)15-3-2-9-20-15/h2-7,9,16-17,20H,8,10-12H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTPKZQKXVSVFC-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3CN(CC3OC2=O)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCN2[C@H]3CN(C[C@H]3OC2=O)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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